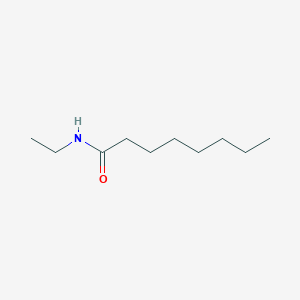

N-ethyloctanamide

描述

N-Ethyloctanamide is a secondary amide derived from octanoic acid, where the amide nitrogen is substituted with an ethyl group. Its structure comprises an octanoyl backbone (CH₃(CH₂)₆CO−) linked to an ethylamine moiety (NHCH₂CH₃). Secondary amides like this compound typically exhibit moderate polarity, tunable solubility in organic solvents, and applications in pharmaceuticals, agrochemicals, and polymer science. The ethyl substituent introduces steric and electronic effects that influence reactivity and physical characteristics compared to primary amides or N,N-dialkyl derivatives.

属性

CAS 编号 |

54007-35-1 |

|---|---|

分子式 |

C10H21NO |

分子量 |

171.28 g/mol |

IUPAC 名称 |

N-ethyloctanamide |

InChI |

InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(12)11-4-2/h3-9H2,1-2H3,(H,11,12) |

InChI 键 |

NUZLFHKAOQSBJG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NCC |

规范 SMILES |

CCCCCCCC(=O)NCC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

N,N-Dimethyloctanamide

- Structure: Features two methyl groups on the amide nitrogen (CAS 1118-92-9; C₁₀H₂₁NO) .

- Properties: Solubility: Higher lipophilicity than primary amides due to reduced hydrogen-bonding capacity. Applications: Used as a solvent or intermediate in organic synthesis.

- Comparison : N-Ethyloctanamide’s single ethyl group may offer intermediate steric hindrance between N,N-dimethyloctanamide (less hindered) and bulkier N,N-dialkyl derivatives. This could influence reaction kinetics in nucleophilic substitutions or catalytic processes.

N-Hydroxyoctanamide

- Structure : Contains a hydroxyl group on the amide nitrogen (CAS 7377-03-9) .

- Properties :

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in redox reactions.

- Acidity : Increased acidity (pKa ~8–10) compared to alkyl-substituted amides due to resonance stabilization of the deprotonated form.

- Comparison : Unlike this compound, the hydroxyl substituent enhances solubility in polar solvents (e.g., water or alcohols) but reduces stability under acidic conditions.

N,N-Diethylacetamide

- Structure: A shorter-chain analog with two ethyl groups on the amide nitrogen (CAS 685-91-6; C₆H₁₃NO) .

- Properties :

- Boiling Point : Lower boiling point (~200°C) compared to longer-chain amides like this compound (predicted higher due to increased van der Waals interactions).

- Applications : Used as a solvent in polymer processing and drug formulation.

- Comparison : The shorter acyl chain in N,N-diethylacetamide reduces molecular weight and lipophilicity relative to this compound, impacting membrane permeability in biological systems.

2-Chloro-N-methylacetamide

- Structure: Chlorine substituent on the α-carbon (CAS 686-06-0; C₃H₆ClNO) .

- Properties: Reactivity: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Toxicity: Potential irritant due to reactive halogen content.

- Comparison : this compound lacks electron-withdrawing groups, rendering it less reactive but more stable under basic conditions.

Data Tables

Table 1: Structural and Physical Properties of Selected Amides

Key Research Findings

Substituent Effects :

- Alkyl groups (e.g., ethyl or methyl) enhance lipophilicity and reduce water solubility. This compound’s ethyl group balances steric effects and solubility better than bulkier N,N-dialkyl analogs .

- Electron-withdrawing groups (e.g., Cl in 2-chloro-N-methylacetamide) increase reactivity but compromise stability .

N,N-Dimethyloctanamide’s safety profile makes it suitable for industrial-scale synthesis .

Synthetic Relevance: Secondary amides are typically synthesized via acylation of primary amines (e.g., ethylamine + octanoyl chloride), contrasting with thioamide routes (e.g., thiobenzimidazolones in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。